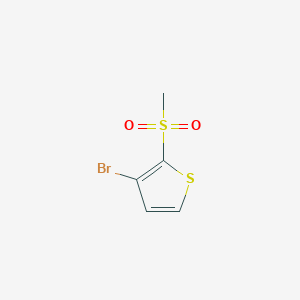
3-Bromo-2-methanesulfonylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methanesulfonylthiophene has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.13 . It is recommended to be stored in a refrigerated environment .Mécanisme D'action
Target of Action
3-Bromo-2-methanesulfonylthiophene is a chemical compound that is often used in organic synthesis Thiophene derivatives are known to have a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Bromo-2-methanesulfonylthiophene in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds and has potential applications in different fields. However, one limitation is that its synthesis involves multiple steps, making it a time-consuming process.
Orientations Futures
There are various future directions for research on 3-Bromo-2-methanesulfonylthiophene. One potential direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its properties as a building block in the synthesis of new materials, such as polymers and OLEDs. Additionally, more research can be done to understand its mechanism of action and to optimize its synthesis process for more efficient use in lab experiments.
Conclusion
In conclusion, this compound is a versatile chemical compound with potential applications in various fields. Its synthesis involves multiple steps, and it has been found to exhibit anticancer activity, anti-inflammatory properties, and potential use in the synthesis of new materials. There are various future directions for research on this compound, and further studies can help to optimize its use in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-Bromo-2-methanesulfonylthiophene involves a multi-step process that starts with the reaction of 2-methanesulfonylthiophene with bromine. This reaction results in the formation of 2-bromo-2-methanesulfonylthiophene, which is then subjected to a Suzuki coupling reaction with 1-bromo-3-iodobenzene. The final step involves the removal of the protecting group, resulting in the formation of this compound.
Applications De Recherche Scientifique
3-Bromo-2-methanesulfonylthiophene has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been used as a building block in the synthesis of various compounds, including OLEDs (organic light-emitting diodes) and polymers.
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-2-methylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2S2/c1-10(7,8)5-4(6)2-3-9-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZYSMIJYPWGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


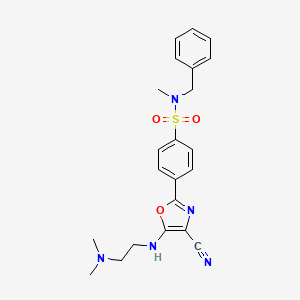

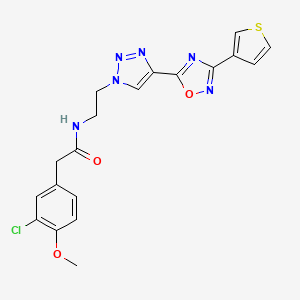
![4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile](/img/structure/B2901042.png)
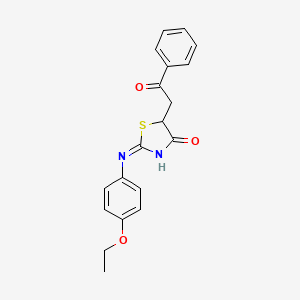
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2901045.png)

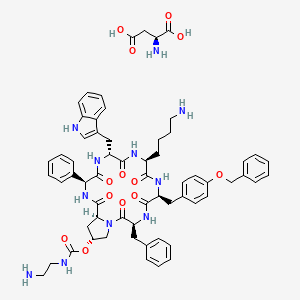
![1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2901049.png)


![Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2901057.png)
